molecular formula C9H17N4O9P B1258513 5-amino-6-(5-phospho-D-ribitylamino)uracil CAS No. 71491-01-5

5-amino-6-(5-phospho-D-ribitylamino)uracil

Cat. No. B1258513
CAS RN: 71491-01-5
M. Wt: 356.23 g/mol
InChI Key: RQRINYISXYAZKL-RPDRRWSUSA-N
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Description

5-Amino-6-(5-phospho-D-ribitylamino)uracil is a derivative of uracil and a precursor to riboflavin . It is 5-O-Phosphono-D-ribitol in which the hydroxy group at position 1 is substituted by the 6-amino group of 5,6-diaminopyrimidine-2,4 (1H,3H)-dione .


Synthesis Analysis

The synthesis of 5-amino-6-(5-phospho-D-ribitylamino)uracil involves a reaction with NADP+ to form 5-amino-6-(5-phospho-D-ribosylamino)uracil, NADPH, and H+ . This reaction is catalyzed by aminodioxyphosphoribosylaminopyrimidine reductase .


Molecular Structure Analysis

The molecular formula of 5-amino-6-(5-phospho-D-ribitylamino)uracil is C9H17N4O9P . It has an average mass of 356.226 Da and a monoisotopic mass of 356.073303 Da .


Chemical Reactions Analysis

5-Amino-6-(5-phospho-D-ribitylamino)uracil reacts non-enzymatically with dihydroxy acetone, methylglyoxal, or glyoxal to activate mucosal-associated invariant T (MAIT) cells .


Physical And Chemical Properties Analysis

The compound is a derivative of uracil and a precursor to riboflavin . More detailed physical and chemical properties may be found in specialized databases .

Scientific Research Applications

Chemical Transformations and Synthesis

5-Amino-6-(5-phospho-D-ribitylamino)uracil, a derivative of uracil, is instrumental in various chemical transformations. The research by Yavolovskii and Ivanov (2004) demonstrates the substitutability of amino groups in uracil derivatives, indicating the chemical flexibility and reactivity of compounds like 5-amino-6-(5-phospho-D-ribitylamino)uracil (Yavolovskii & Ivanov, 2004). Additionally, studies on the synthesis of complex molecules like riboflavin shed light on the biochemical pathways involving 5-amino-6-(ribitylamino)uracil, as explored by Breugst et al. (2013) (Breugst, Eschenmoser, & Houk, 2013).

Role in Prebiotic Chemistry

The compound plays a significant role in prebiotic chemistry. Robertson and Miller (1995) discuss how formaldehyde's addition to uracil, under prebiotic conditions, leads to the formation of 5-substituted uracils, highlighting the potential early Earth presence of these compounds (Robertson & Miller, 1995).

Structural Studies and Novel Derivatives

Structural studies on uracil derivatives, including 5-amino-6-(5-phospho-D-ribitylamino)uracil, provide insights into the cis-trans isomerization and other structural aspects vital for understanding their biological roles and potential applications, as investigated by Srikrishnan et al. (1997) (Srikrishnan, Parthasarathy, Pfleiderer, De, & Chheda, 1997).

Biosynthesis and Biological Activity

In the context of biosynthesis and biological activity, the synthesis of analogs like riboflavin and the understanding of enzyme-catalyzed processes involving uracil derivatives are crucial. Yoneda et al. (1978) explore synthetic approaches to flavines using uracil derivatives, providing insights into biochemical synthesis pathways (Yoneda, Sakuma, & Shinomura, 1978).

Future Directions

The compound’s role in activating MAIT cells and its potential involvement in the riboflavin biosynthesis pathway suggest areas for future research . Further studies could explore these mechanisms in more detail and investigate potential applications in biomedical research and therapeutics.

properties

IUPAC Name

[(2R,3S,4S)-5-[(5-amino-2,4-dioxo-1H-pyrimidin-6-yl)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N4O9P/c10-5-7(12-9(18)13-8(5)17)11-1-3(14)6(16)4(15)2-22-23(19,20)21/h3-4,6,14-16H,1-2,10H2,(H2,19,20,21)(H3,11,12,13,17,18)/t3-,4+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRINYISXYAZKL-RPDRRWSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601343998
Record name 5-Amino-2,6-dioxy-4-(5'-phospho-D-ribitylamino)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Amino-6-(5'-phosphoribitylamino)uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-amino-6-(5-phospho-D-ribitylamino)uracil

CAS RN

71491-01-5
Record name 5-Amino-2,6-dioxy-4-(5'-phospho-D-ribitylamino)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-6-(5'-phosphoribitylamino)uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
G Chen, R Yang, Q Shi, T Huang, Y Yan, S Li, Y Fang… - 2022 - researchsquare.com
Natural products (NPs) are a consistent source of antimicrobial metabolites and pesticide leads and are largely produced by Pseudomonads-like soil-dwelling microorganisms. Herein …
Number of citations: 3 www.researchsquare.com
N London, JD Farelli, SD Brown, C Liu, H Huang… - Biochemistry, 2015 - ACS Publications
Enzyme function prediction remains an important open problem. Though structure-based modeling, such as metabolite docking, can identify substrates of some enzymes, it is ill-suited …
Number of citations: 32 pubs.acs.org
B Philmus, BT Shaffer, TA Kidarsa, Q Yan… - …, 2015 - Wiley Online Library
Pseudomonas spp. are prolific producers of natural products from many structural classes. Here we show that the soil bacterium Pseudomonas protegens Pf‐5 is capable of producing …
C Su, Y Yan, X Guo, J Luo, C Liu, Z Zhang… - Organic & …, 2019 - pubs.rsc.org
Toxoflavin (1), fervenulin (2), and reumycin (3), known to be produced by plant pathogen Burkholderia glumae BGR1, are structurally related 7-azapteridine antibiotics. Previous …
Number of citations: 17 pubs.rsc.org
S Paramithiotis, C Pateraki - Lactic Acid Bacteria as Cell Factories, 2023 - Elsevier
Riboflavin occurs naturally in a variety of food commodities. However, current elevated living rhythms accompanied by imbalanced diets and consumption of highly processed food, …
Number of citations: 0 www.sciencedirect.com
B Fu, J Ying, Q Chen, Q Zhang, J Lu, Z Zhu… - Frontiers in …, 2023 - frontiersin.org
In this study, to construct the riboflavin-producing strain R1, five key genes, ribA, ribB, ribC, ribD and ribE, were cloned and ligated to generate the plasmid pET-AE, which was …
Number of citations: 7 www.frontiersin.org
B Cooper - Journal of Proteome Research, 2022 - ACS Publications
Upon inoculation, common beans immune to Pseudomonas savastanoi pv phaseolicola race 5 (R5) accumulate resveratrol, a phytoalexin. How resveratrol acts upon on this bacterium …
Number of citations: 2 pubs.acs.org
M Schmaler, A Colone, J Spagnuolo… - Mucosal …, 2018 - Elsevier
Mucosal-associated invariant T (MAIT) cells are abundant innate-like T lymphocytes in mucosal tissues and recognize a variety of riboflavin-related metabolites produced by the …
Number of citations: 63 www.sciencedirect.com
AA Vanyushkina, GY Fisunov, AY Gorbachev… - PLoS …, 2014 - journals.plos.org
We present a systematic study of three bacterial species that belong to the class Mollicutes, the smallest and simplest bacteria, Spiroplasma melliferum, Mycoplasma gallisepticum, and …
Number of citations: 24 journals.plos.org
K Anam, R Nasuno, H Takagi - Scientific Reports, 2020 - nature.com
The biological functions of nitric oxide (NO) depend on its concentration, and excessive levels of NO induce various harmful situations known as nitrosative stress. Therefore, organisms …
Number of citations: 12 www.nature.com

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